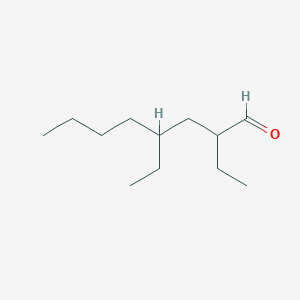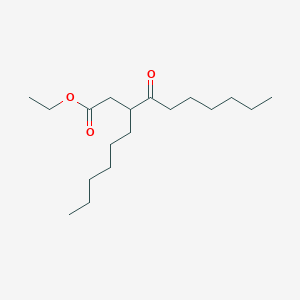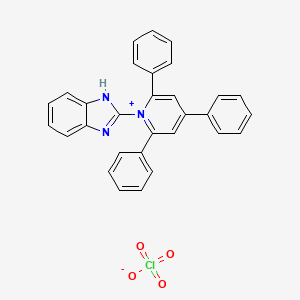
1-Butanone, 2-hydroxy-3,3-dimethyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 2-hydroxy-3,3-dimethyl-1-phenyl- is an organic compound with the molecular formula C13H18O2. It is a ketone with a hydroxyl group and a phenyl group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butanone, 2-hydroxy-3,3-dimethyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethyl-1-phenylbutan-1-one with a suitable hydroxylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The choice of solvents, catalysts, and purification techniques are crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butanone, 2-hydroxy-3,3-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-3,3-dimethyl-1-phenylbutan-2-one.
Reduction: Formation of 2-hydroxy-3,3-dimethyl-1-phenylbutanol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Butanone, 2-hydroxy-3,3-dimethyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1-Butanone, 2-hydroxy-3,3-dimethyl-1-phenyl- involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect biological pathways and enzyme activities, leading to various physiological effects.
Comparación Con Compuestos Similares
2-Butanone, 3,3-dimethyl-: A structurally similar ketone with different reactivity due to the absence of the phenyl group.
3,3-Dimethyl-2-butanone: Another related compound with a similar carbon skeleton but different functional groups.
Uniqueness: 1-Butanone, 2-hydroxy-3,3-dimethyl-1-phenyl- is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical and physical properties
Propiedades
Número CAS |
56346-02-2 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-hydroxy-3,3-dimethyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11(14)10(13)9-7-5-4-6-8-9/h4-8,11,14H,1-3H3 |
Clave InChI |
HHLYZJBALGPDLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(=O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


germane](/img/structure/B14645752.png)

![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)






![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)



![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
